

Introduction: The Emerging Utility of a Sterically Hindered Silanediol

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Compound of Interest

Compound Name:	4-Benzyloxy-2-isopropylphenylboronic acid
CAS No.:	211495-36-2
Cat. No.:	B3251787

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Dicyclopentylsilanediol is an organosilicon compound distinguished by the presence of two hydroxyl groups and two bulky cyclopentyl substituents attached to a central silicon atom. This unique structure imparts a notable stability against self-condensation, a common challenge with simpler silanediols.^[1] The steric hindrance provided by the cyclopentyl groups allows for the isolation and utilization of this molecule as a versatile building block and catalyst in a variety of chemical transformations. Its ability to act as a potent hydrogen-bond donor is central to its function, enabling its use in anion-binding catalysis and the activation of substrates in enantioselective synthesis.^{[1][2][3]} This guide provides an in-depth exploration of the properties, synthesis, and key applications of Dicyclopentylsilanediol, with a focus on practical, field-proven insights for the research scientist.

Core Properties of Dicyclopentylsilanediol

A comprehensive understanding of the physicochemical properties of Dicyclopentylsilanediol is essential for its effective application in research and development. The following table summarizes its key characteristics.

Property	Value	Source(s)
CAS Number	211495-85-1	[4][5]
Molecular Formula	C ₁₀ H ₂₀ O ₂ Si	[4][5]
Molecular Weight	200.35 g/mol	[4][5]
Appearance	White to yellow solid	[1][6]
Boiling Point	311.6°C at 760 mmHg	[1]
Flash Point	142.2°C	[1]
Density	1.06 g/cm ³	[1]
Refractive Index	1.506	[1]
InChI Key	KKCJXDUBNUSNTR- UHFFFAOYSA-N	[6]

Synthesis of Dicyclopentylsilanediol: A Detailed Protocol

The most common and direct route to Dicyclopentylsilanediol is the controlled hydrolysis of its corresponding dichlorosilane precursor, Dichlorodicyclopentylsilane. The key to a successful synthesis is managing the reaction conditions to favor the formation of the silanediol while minimizing the formation of polysiloxane byproducts through intermolecular condensation.

Synthesis Workflow



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Caption: Synthesis workflow for Dicyclopentylsilanediol.

Step-by-Step Experimental Protocol

This protocol is based on general procedures for the hydrolysis of dichlorosilanes.[3][4]

Materials:

- Dichlorodicyclopentylsilane
- Diethyl ether or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexanes
- Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Dichlorodicyclopentylsilane (1 equivalent) in anhydrous diethyl ether or THF (approximately 0.2-0.5 M concentration).
- **Cooling:** Cool the solution to 0-5°C using an ice bath. This is a critical step to control the exothermicity of the hydrolysis and to minimize side reactions.
- **Hydrolysis:** Slowly add a saturated aqueous solution of sodium bicarbonate (2.5-3.0 equivalents) dropwise to the stirred solution of the dichlorosilane over a period of 1-2 hours. The weak base neutralizes the HCl generated during the reaction, preventing acid-catalyzed condensation of the product.

- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with deionized water and brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure Dicyclopentylsilanediol.

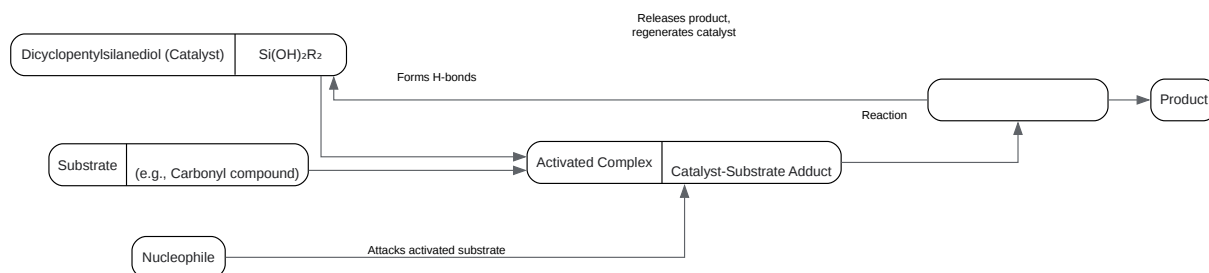
Core Applications and Mechanisms

Dicyclopentylsilanediol's utility stems from its unique structural and electronic properties, which are harnessed in catalysis and materials science.

Hydrogen-Bond Donor and Anion-Binding Catalysis

The two hydroxyl groups on the silicon atom of Dicyclopentylsilanediol are polarized and can act as effective hydrogen-bond donors. This allows the molecule to activate electrophiles or stabilize anionic intermediates and transition states in a variety of organic reactions.^{[1][2][3]}

This mode of action places it in the class of anion-binding catalysts, which are gaining prominence in enantioselective synthesis.^{[2][3]}



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Caption: General mechanism of hydrogen-bond donor catalysis.

Application in Enantioselective Synthesis: Asymmetric Aldol Reaction

The ability of chiral silanediols to create a chiral environment through hydrogen bonding makes them valuable catalysts in asymmetric reactions. While specific protocols for Dicyclopentylsilanediol in asymmetric aldol reactions are emerging, the following protocol outlines a general procedure based on established methods for silanediol-catalyzed aldol reactions.^{[7][8][9]}

Materials:

- Dicyclopentylsilanediol (as catalyst, 5-10 mol%)
- Aldehyde (1 equivalent)
- Ketone or silyl enol ether (1.2-1.5 equivalents)
- Anhydrous solvent (e.g., dichloromethane, toluene)

- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Procedure:

- **Catalyst Preparation:** In a flame-dried, nitrogen-purged flask, dissolve Dicyclopentylsilanediol (0.05-0.1 equivalents) in the anhydrous solvent.
- **Reaction Mixture:** Cool the catalyst solution to the desired temperature (e.g., -78°C). Add the aldehyde (1 equivalent) to the solution and stir for a few minutes.
- **Nucleophile Addition:** Slowly add the ketone or silyl enol ether (1.2-1.5 equivalents) to the reaction mixture.
- **Reaction Progress:** Stir the reaction at the low temperature and monitor its progress by TLC.
- **Quenching:** Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
- **Work-up:** Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired β -hydroxy ketone.
- **Analysis:** Determine the diastereomeric ratio and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC, respectively.

Application in Materials Science: Surface Modification

The hydroxyl groups of Dicyclopentylsilanediol can react with silanol groups on the surface of materials like silica, making it a useful agent for surface modification.^{[1][2]} This can alter the surface properties, for example, by increasing hydrophobicity or by providing a platform for further functionalization.

Materials:

- Silica nanoparticles
- Dicyclopentylsilanediol
- Anhydrous toluene
- Triethylamine (optional, as a catalyst)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Activation of Silica:** Dry the silica nanoparticles in a vacuum oven at 120-150°C for several hours to remove adsorbed water and maximize the number of surface silanol groups.
- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, suspend the dried silica nanoparticles in anhydrous toluene.
- **Reagent Addition:** Add Dicyclopentylsilanediol (in excess relative to the estimated surface silanol groups) to the suspension. If desired, add a catalytic amount of triethylamine to facilitate the reaction.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours with stirring.
- **Washing:** After the reaction, cool the mixture to room temperature. Collect the modified silica nanoparticles by centrifugation.
- **Purification:** Wash the particles thoroughly with toluene and then with a solvent like ethanol to remove any unreacted Dicyclopentylsilanediol and byproducts.
- **Drying:** Dry the functionalized silica nanoparticles under vacuum.
- **Characterization:** Characterize the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and contact angle measurements.

Safety and Handling

While comprehensive toxicological data for Dicyclopentylsilanediol is not readily available, it is prudent to handle it with the care afforded to all laboratory chemicals. It may cause skin and eye irritation. Inhalation of dust may cause respiratory irritation. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated area or a fume hood.

Conclusion

Dicyclopentylsilanediol represents a valuable and versatile tool for the modern research chemist. Its sterically hindered structure provides enhanced stability, while its capacity for hydrogen-bond donation opens up a wide range of applications in catalysis and materials science. As research into anion-binding catalysis and advanced materials continues to grow, the importance and utility of Dicyclopentylsilanediol are poised to expand, making it a key compound for innovation in drug development and beyond.

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